molecular formula C10H9ClN2OS B12912829 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole CAS No. 71859-82-0

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B12912829
CAS No.: 71859-82-0
M. Wt: 240.71 g/mol
InChI Key: XAFHAQWKCABZMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzoic acid hydrazide with thionyl chloride to form the corresponding acyl chloride, which then reacts with thiosemicarbazide to yield the thiadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenyl boronic acid
  • 2-Chloro-5-iodobenzoic acid
  • 2-Chloro-5-methoxyphenyl boronic acid

Uniqueness

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

71859-82-0

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H9ClN2OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3

InChI Key

XAFHAQWKCABZMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(S2)Cl

Origin of Product

United States

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